![molecular formula C19H23N7O B2547868 1-(4-(3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-3-fenilpropan-1-ona CAS No. 1058456-04-4](/img/structure/B2547868.png)

1-(4-(3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-3-fenilpropan-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

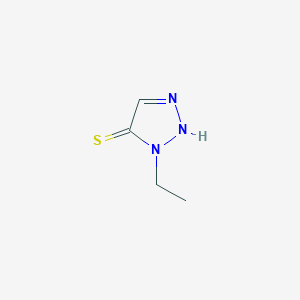

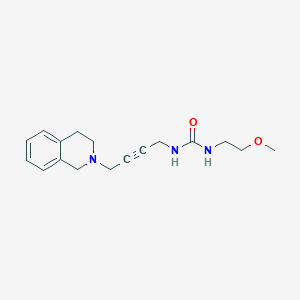

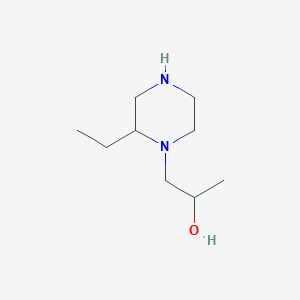

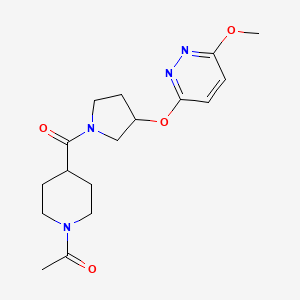

1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Este compuesto se ha sintetizado y evaluado por su potencial como agente anticancerígeno . Los compuestos sintetizados se probaron para la citotoxicidad contra MCF-7 y A-549 in vitro . Entre todos los compuestos sintetizados, algunos mostraron una potente actividad anticancerígena .

Orientación del EGFR

El compuesto se ha utilizado en el desarrollo de fármacos dirigidos al receptor del factor de crecimiento epidérmico (EGFR) . EGFR juega un papel fundamental en la supervivencia celular, el crecimiento, la diferenciación y la formación de tumores . La sobreexpresión de EGFR se ha observado en una variedad de diferentes tipos de cáncer .

Inhibición de c-Met

Las estructuras que contienen núcleos heterocíclicos similares a este compuesto han mostrado una potente inhibición de la proteína quinasa del factor de transición mesenquimal-epitelial (c-Met) . Esto es particularmente importante ya que c-Met juega un papel crucial en la supervivencia, la proliferación y la migración de las células cancerosas .

Actividad de modulación de GABA A

Los compuestos con estructuras similares han mostrado actividad moduladora alostérica de GABA A . Los receptores GABA A son una clase de receptores que responden al neurotransmisor ácido gamma-aminobutírico (GABA), el principal compuesto inhibitorio en el sistema nervioso central vertebrado maduro .

Uso en células solares

Las estructuras que contienen estos núcleos heterocíclicos se han incorporado a polímeros para su uso en células solares . Estos compuestos pueden ayudar a mejorar la eficiencia y la estabilidad de las células solares .

Inhibición de BACE-1

Los compuestos con estructuras similares han demostrado inhibición de BACE-1 . BACE-1 es una enzima clave en la producción de beta amiloide, un péptido que forma placas en el cerebro durante las primeras etapas de la enfermedad de Alzheimer .

Mecanismo De Acción

Target of Action

The compound “1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one” belongs to the class of triazoles . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

Triazole compounds interact with their targets by forming hydrogen bonds and hydrophobic interactions . The presence of nitrogen atoms in the triazole ring allows for the formation of these bonds .

Biochemical Pathways

Triazole compounds are known to affect a variety of pathways due to their ability to bind with different enzymes and receptors .

Pharmacokinetics

Triazole compounds are generally well-absorbed and have good bioavailability .

Result of Action

Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Análisis Bioquímico

Biochemical Properties

1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors, which are essential for cellular signaling and metabolic processes . The compound’s triazole moiety allows it to bind effectively to these biomolecules, influencing their activity and stability . For instance, it has been shown to inhibit certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation .

Cellular Effects

The effects of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, which can lead to altered cell function and viability .

Dosage Effects in Animal Models

The effects of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one vary with different dosages in animal models . At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism involves biotransformation processes, including oxidation and conjugation, which are mediated by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues depend on its interactions with transport proteins and cellular membranes .

Subcellular Localization

The subcellular localization of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy production and apoptosis .

Propiedades

IUPAC Name |

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXBZDMRAJGGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)

![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)

![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2547792.png)

![3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2547798.png)

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)

![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)